Carboxylic Acid Valency: 2 COOH per DBCO vs. 1 COOH in Linear DBCO-PEGn-acid Linkers
N-DBCO-N-bis(PEG2-acid) contains two terminal carboxylic acid groups per molecule, whereas linear comparators DBCO-PEG2-acid and DBCO-PEG4-acid each contain only one [1]. This 2:1 difference in reactive carboxyl valency is an intrinsic structural feature and directly translates to the capacity for dual amine-directed conjugation from a single DBCO anchoring point .
| Evidence Dimension | Number of carboxylic acid (-COOH) reactive groups per molecule |
|---|---|
| Target Compound Data | 2 COOH groups per molecule (N-DBCO-N-bis(PEG2-acid)) |
| Comparator Or Baseline | DBCO-PEG2-acid: 1 COOH; DBCO-PEG4-acid: 1 COOH; DBCO-acid: 1 COOH |
| Quantified Difference | 2:1 (100% more reactive carboxyl sites per DBCO) |
| Conditions | Structural comparison based on molecular formula (C₃₃H₄₀N₂O₁₀ vs. C₂₆H₂₈N₂O₆ vs. C₃₀H₃₆N₂O₈) |
Why This Matters
Procurement decisions for ADC or PROTAC synthesis requiring dual drug loading per conjugation site should prioritize the branched 2-COOH architecture, as linear monofunctional linkers impose a hard stoichiometric ceiling of one payload per DBCO.
- [1] PubChem Compound Summary CID 129012714. N-DBCO-N-bis(PEG2-acid). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/129012714. View Source
